Sotrastaurin acetate

Catalog No.
S543618
CAS No.
908351-31-5
M.F
C27H26N6O4
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sotrastaurin acetate

CAS Number

908351-31-5

Product Name

Sotrastaurin acetate

IUPAC Name

acetic acid;3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione

Molecular Formula

C27H26N6O4

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C25H22N6O2.C2H4O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18;1-2(3)4/h2-9,14,26H,10-13H2,1H3,(H,29,32,33);1H3,(H,3,4)

InChI Key

RVEUYBMXVVDLFO-UHFFFAOYSA-N

SMILES

CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Solubility

Soluble in DMSO

Synonyms

Sotrastaurin acetate;

Canonical SMILES

CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Description

The exact mass of the compound Sotrastaurin acetate is 498.2016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Sotrastaurin acetate is a synthetic compound classified as a selective inhibitor of protein kinase C isoforms. It is primarily recognized for its role in immunosuppression, particularly in the context of organ transplantation and various malignancies. The compound's chemical formula is C27H26N6O4C_{27}H_{26}N_{6}O_{4}, with a molecular weight of approximately 438.48 g/mol . Sotrastaurin acetate operates by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which is crucial for T cell activation and proliferation .

  • Oxidation: The compound can be oxidized under specific conditions, affecting its pharmacological properties.
  • Hydrolysis: In aqueous environments, sotrastaurin acetate may hydrolyze, impacting its stability and efficacy.
  • Phosphorylation: As a protein kinase C inhibitor, it plays a role in various phosphorylation reactions that regulate cellular signaling pathways.

Sotrastaurin acetate exhibits potent biological activity as an immunosuppressant. It selectively inhibits protein kinase C isoforms α, β, and θ, leading to the suppression of T cell receptor-mediated signaling. This inhibition results in decreased production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma . Notably, it preserves the function of regulatory T cells, which are vital for maintaining immune tolerance . In clinical studies, sotrastaurin has demonstrated efficacy in reducing alloreactivity in transplant recipients without compromising T regulatory cell function .

The synthesis of sotrastaurin acetate involves several steps:

  • Starting Materials: The synthesis begins with appropriate piperazine and pyrrole derivatives.
  • Reactions: Key reactions include coupling reactions to form the core structure followed by acetylation to produce the acetate form.
  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity levels for pharmaceutical use .

Sotrastaurin acetate has several applications:

  • Immunosuppression: It is primarily used to prevent organ rejection in transplant patients.
  • Oncology: Clinical trials have explored its use in treating various cancers, including uveal melanoma and Richter syndrome .
  • Research: Sotrastaurin is utilized in laboratory studies to understand T cell signaling and regulatory mechanisms in immune responses .

Studies have shown that sotrastaurin acetate interacts with multiple cellular pathways:

  • Protein Kinase C Pathway: Its primary action is through the inhibition of protein kinase C isoforms, which modulates various downstream effects on cell survival and proliferation.
  • Cytokine Production: By inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells, it reduces cytokine production critical for T cell activation .
  • Other Drug Interactions: Sotrastaurin may interact with other immunosuppressants or chemotherapeutic agents, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with sotrastaurin acetate. Here are some notable examples:

Compound NameClassMechanism of ActionUnique Features
RapamycinMacrolide antibioticmTOR inhibitorStrong antiproliferative effects
TacrolimusCalcineurin inhibitorInhibits T cell activationMore potent but affects Tregs
SirolimusMacrolide antibioticmTOR pathway inhibitionUsed mainly in transplant settings
EverolimusmTOR inhibitorSimilar to rapamycin but with different pharmacokineticsShorter half-life

Sotrastaurin's uniqueness lies in its selective inhibition of protein kinase C isoforms while preserving regulatory T cell functions, making it particularly valuable in transplant settings compared to other immunosuppressants that may compromise Treg activity .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

498.20155333 g/mol

Monoisotopic Mass

498.20155333 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R1SIA15KZ1

Drug Indication

Prevention of rejection of transplanted kidney
Treatment of chronic plaque psoriasis

Pharmacology

Sotrastaurin Acetate is the acetate salt form of sotrastaurin, an orally available pan-protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. Sotrastaurin inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively. Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB). Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and down regulation of NF-kB target genes. This may eventually lead to an induction of G1 cell cycle arrest and tumor cell apoptosis in susceptible tumor cells. This agent may act synergistically with other chemotherapeutic agents. PKC, a family of serine/threonine protein kinases overexpressed in certain types of cancer cells, is involved in cell differentiation, mitogenesis, inflammation, and the activation and survival of lymphocytes.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
PRKCE [HSA:5581] [KO:K18050]

Wikipedia

Sotrastaurin acetate

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-02-18
1: Wallner FK, Hultquist Hopkins M, Woodworth N, Lindvall Bark T, Olofsson P, Tilevik A. Correlation and cluster analysis of immunomodulatory drugs based on cytokine profiles. Pharmacol Res. 2018 Feb;128:244-251. doi: 10.1016/j.phrs.2017.10.012. Epub 2017 Oct 25. PubMed PMID: 29079427.
2: Zheng J, Kong C, Yang X, Cui X, Lin X, Zhang Z. Protein kinase C-α (PKCα) modulates cell apoptosis by stimulating nuclear translocation of NF-kappa-B p65 in urothelial cell carcinoma of the bladder. BMC Cancer. 2017 Jun 19;17(1):432. doi: 10.1186/s12885-017-3401-7. PubMed PMID: 28629334; PubMed Central PMCID: PMC5477139.
3: El-Gamal D, Williams K, LaFollette TD, Cannon M, Blachly JS, Zhong Y, Woyach JA, Williams E, Awan FT, Jones J, Andritsos L, Maddocks K, Wu CH, Chen CS, Lehman A, Zhang X, Lapalombella R, Byrd JC. PKC-β as a therapeutic target in CLL: PKC inhibitor AEB071 demonstrates preclinical activity in CLL. Blood. 2014 Aug 28;124(9):1481-91. doi: 10.1182/blood-2014-05-574830. Epub 2014 Jul 7. PubMed PMID: 25001469; PubMed Central PMCID: PMC4148770.
4: Capsoni F, Ongari AM, Reali E, Bosè F, Altomare GF. The protein kinase C inhibitor AEB071 (sotrastaurin) modulates migration and superoxide anion production by human neutrophils in vitro. Int J Immunopathol Pharmacol. 2012 Jul-Sep;25(3):617-26. PubMed PMID: 23058012.
5: Jakab A, Winter S, Guy B, Raccuglia M, Picard F, Kovarik JM, Chudasama J, Guttikar S, Singhal P, Kretz O. Validation of a liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of Sotrastaurin and its metabolite N-desmethyl-sotrastaurin in human blood. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 15;897:10-6. doi: 10.1016/j.jchromb.2012.03.039. Epub 2012 Apr 2. PubMed PMID: 22541169.
6: Matz M, Weber U, Mashreghi MF, Lorkowski C, Ladhoff J, Kramer S, Neumayer HH, Budde K. Effects of the new immunosuppressive agent AEB071 on human immune cells. Nephrol Dial Transplant. 2010 Jul;25(7):2159-67. doi: 10.1093/ndt/gfp775. Epub 2010 Jan 25. PubMed PMID: 20100729.
7: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.

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